Chloro-12H-phthaloperin-12-one
Description
Contextualization of the Phthaloperinone Chemical Class in Contemporary Organic Synthesis and Materials Science Research
The field of organic chemistry involves the extensive study of the structure, properties, and reactions of carbon-containing compounds. wikipedia.org Organic synthesis, a key sub-discipline, focuses on the strategic construction of organic molecules, which are fundamental to life and numerous synthetic materials. openaccessjournals.com Phthaloperinones represent a notable class of heterocyclic compounds characterized by a phthalic anhydride (B1165640) moiety fused to a perimidine ring system. These structures serve as versatile building blocks in the creation of more complex molecules. nih.gov In materials science, which is dedicated to the development of new materials, organic compounds like phthaloperinones are integral to creating polymers, plastics, and advanced electronic components. openaccessjournals.comiitk.ac.in The unique photophysical and chemical properties of the phthaloperinone core make it a subject of significant interest for applications ranging from high-performance pigments and dyes to organic light-emitting diodes (OLEDs) and sensors. smolecule.com
Significance of Halogenated Phthaloperinone Derivatives in Advanced Chemical Disciplines
The introduction of halogen atoms, such as chlorine, into the phthaloperinone framework gives rise to halogenated derivatives with distinct and often enhanced properties. google.com Halogenation can significantly influence a molecule's electronic characteristics, crystal packing, and intermolecular interactions, thereby impacting its color, solubility, and thermal stability. In medicinal chemistry, halogenated organic compounds are explored as precursors for synthesizing biologically active agents, including potential antiviral and anticancer drugs. ontosight.ai For instance, the presence of a chlorine atom can alter the reactivity and potential biological activity of the parent compound. ontosight.ai In materials science, halogenated phthaloperinones are investigated for their potential to create novel materials with tailored optical and electronic properties. ontosight.ai The strategic placement of halogens can fine-tune the energy levels of the molecule, which is crucial for applications in organic electronics.
Historical Trajectories and Current State of Research on Chloro-12H-phthaloperin-12-one
This compound is a specific derivative within the phthaloperinone family, featuring a chlorine atom substituted on its tricyclic ring system. ontosight.ai Its molecular formula is C₁₄H₈ClN₂O₂. ontosight.ai Historically, research on phthaloperinone derivatives has been linked to the development of dyes and pigments. The synthesis of related compounds dates back to methods involving the reaction of phosphorus pentachloride with the corresponding keto compounds. google.com
Current research continues to explore the synthesis and application of this compound. ontosight.ai Modern synthetic routes may involve the condensation of phthalic anhydride with a substituted diamine, followed by a chlorination step. ontosight.ai The compound is being investigated as a key intermediate in the synthesis of more complex molecules for medicinal chemistry and as a fundamental component for developing new materials with specific optical and electronic functionalities. ontosight.ai
Academic Review Objectives and Scope for this compound Research
This academic review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objectives are to detail its chemical structure and physicochemical properties, and to thoroughly examine the established and emerging synthetic methodologies for its preparation.
The scope of this article is strictly limited to the chemical aspects of this compound. It will present factual data and research findings pertaining to its synthesis and fundamental properties. The information is intended to serve as a foundational resource for chemists and materials scientists interested in this specific halogenated phthaloperinone derivative.
Compound Data
Physicochemical Properties of Phthaloperinone and its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 12H-Phthaloperin-12-one | C₁₈H₁₀N₂O | 270.29 | 522.368 at 760 mmHg | 1.404 |
| This compound | C₁₄H₈ClN₂O₂ | 284.68 | Not specified | Not specified |
| 8,9,10,11-Tetrathis compound | C₁₈H₆Cl₄N₂O | 408.07 | 646.3 at 760 mmHg | 1.77 |
| 10,10'-oxybis-12H-Phthaloperin-12-one | C₃₆H₁₈N₄O₃ | 554.55 | Not specified | Not specified |
Data sourced from multiple chemical databases. ontosight.aichemical-suppliers.euchemicalbook.com
Synthesis Methods for Phthaloperinone Derivatives
| Derivative | Precursors | Reagents/Conditions | Reference |
| 12,12-dichlorophthaloperine | Phthaloperinone | Phosphorus pentachloride, monochlorobenzene, boiled under reflux for 3 hours | google.com |
| Chloro-1,2-iminophthaloperine | S-chloro-l:3-diimino-isoindoline, 1:8-naphthylenediamine | Nitrobenzene (B124822), stirred at 125°C for 9 hours | google.com |
| Solvent Orange 60 (a phthaloperinone dye) | Phthalic anhydride, 1,8-naphthylenediamine | Hydrochloric acid, polar organic solvent, heated to reflux for 8-15 hours | smolecule.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
93981-87-4 |
|---|---|
Molecular Formula |
C18H9ClN2O |
Molecular Weight |
304.7 g/mol |
IUPAC Name |
19-chloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one |
InChI |
InChI=1S/C18H9ClN2O/c19-13-9-8-10-4-3-7-14-15(10)16(13)21-17(20-14)11-5-1-2-6-12(11)18(21)22/h1-9H |
InChI Key |
WCRBWWJATXDEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=C(C=C5)Cl)N3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for Chloro 12h Phthaloperin 12 One and Its Analogues
Conventional Synthetic Approaches to Phthaloperinones
The fundamental approach to synthesizing the phthaloperinone skeleton involves the condensation reaction between an aromatic diamine and a suitable anhydride (B1165640) derivative. This process typically results in the formation of two isomeric products, which can be influenced by the choice of reactants, catalysts, and reaction conditions.
Reactant Precursor Selection and Optimization
The selection of appropriate starting materials is crucial for the synthesis of phthaloperinones, dictating the final structure and properties of the molecule. The most common synthetic route is a condensation reaction between an aromatic ortho-diamine and an aromatic anhydride.
For the synthesis of the parent 12H-phthaloperin-12-one, the primary precursors are o-phenylenediamine (B120857) and phthalic anhydride. The reaction proceeds through the formation of an intermediate phthalamic acid, followed by cyclization to yield the final product. Variations in the diamine component, such as using 1,8-diaminonaphthalene (B57835) or 1,2-diaminoanthraquinone (B157652), lead to the formation of structurally related perinone dyes with different chromophoric systems and properties. ajgreenchem.com
Optimization of the synthesis involves careful selection of substituted precursors to achieve desired characteristics. For instance, to introduce specific functional groups or to pre-install halogen atoms, substituted anhydrides are frequently employed. The use of precursors like 4-chloro-1,8-naphthalic anhydride or 4-bromo-1,8-naphthalic anhydride allows for the synthesis of halogenated analogues directly. koreascience.kr This strategy of building the molecule from halogenated starting materials is often more efficient and selective than attempting to halogenate the parent molecule post-synthesis.
| Anhydride Precursor | Diamine Precursor | Resulting Product Class | Reference |
|---|---|---|---|
| Phthalic Anhydride | o-Phenylenediamine | Phthaloperinone | researchgate.net |
| Tetrachlorophthalic Anhydride | o-Phenylenediamine | Tetrachlorophthaloperinone | researchgate.net |
| 4-Chloro-1,8-naphthalic Anhydride | 1,2-Diaminoanthraquinone | Halogenated Anthraquinone-Phthaloperinone Dye | koreascience.kr |
| 2,3-Naphthalene Dicarboxylic Anhydride | 1,8-Diaminonaphthalene | Naphthoperinone Analogue | researchgate.net |
Catalytic System Design and Reaction Conditions
The condensation reaction to form phthaloperinones can often be driven thermally at high temperatures, but the use of catalysts can improve reaction rates, increase yields, and allow for milder conditions. The design of the catalytic system depends on the specific reactants and the desired outcome.
While literature specifically detailing catalytic systems for phthaloperinone synthesis is sparse, principles can be drawn from analogous reactions, such as the synthesis of imides and phthalocyanines. The formation of the imide linkage from an anhydride and an amine can be catalyzed by both acids and bases. Lewis acid catalysts, such as niobium pentoxide (Nb₂O₅), have proven effective in promoting the dehydrative condensation for cyclic imide synthesis, demonstrating high activity and water tolerance. researchgate.net It is plausible that similar Lewis or Brønsted acid catalysts could facilitate the initial acylation and subsequent cyclization steps in phthaloperinone formation.
Alternatively, base catalysis can be employed. In the related synthesis of phthalocyanines from phthalonitriles, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to catalyze the tetramerization. nih.gov Such bases can deprotonate the amine or intermediate amic acid, increasing nucleophilicity and promoting cyclization.
Reaction conditions are also a critical aspect of optimization. Temperatures for these condensations are typically elevated, often in the range of 150-250°C, to drive the dehydration and cyclization steps. Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the precursors and the efficiency of the catalytic system.
Solvent Engineering in Phthaloperinone Synthesis
Solvent selection, or "solvent engineering," plays a pivotal role in the synthesis of phthaloperinones by influencing reactant solubility, reaction kinetics, and product purification. wikipedia.org The choice of solvent can affect the rate of reaction by differentially stabilizing the reactants and the transition state. ajgreenchem.comwikipedia.org
High-boiling point polar aprotic solvents are commonly used for these syntheses due to the high reaction temperatures required and the polar nature of the intermediates. Solvents such as N,N-dimethylformamide (DMF), nitrobenzene (B124822), and o-dichlorobenzene are frequently cited. researchgate.net These solvents are effective at solubilizing the aromatic precursors and can facilitate the reaction by stabilizing charged intermediates. For example, the synthesis of a chloro-iminophthaloperine derivative is carried out in nitrobenzene at 125°C.
The polarity and dielectric constant of the solvent are key parameters. An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex. wikipedia.org Furthermore, the solvent's ability to mediate heat transfer is crucial for maintaining consistent reaction conditions. In some cases, the reaction can be carried out under solvent-free conditions, particularly in melt-phase reactions, which offers a greener alternative by reducing solvent waste. mdpi.com The optimization of the solvent system involves balancing factors like solubility, reaction rate, boiling point, and downstream processing considerations such as product precipitation and ease of removal.
| Solvent | Boiling Point (°C) | Key Characteristics | Application Example |
|---|---|---|---|
| Nitrobenzene | 211 | High-boiling, polar aprotic | Synthesis of chloro-iminophthaloperine |
| o-Dichlorobenzene | 180 | High-boiling, nonpolar | Phthaloperinone derivative synthesis |
| N,N-Dimethylformamide (DMF) | 153 | Polar aprotic, good solvating power | Synthesis of silver nanoparticles in polymer matrix (related application) |
| Methanol/Ethanol | 65 / 78 | Protic, lower boiling point | Used in optimization studies for related heterocyclic syntheses |
Targeted Halogenation Strategies for Chloro-12H-phthaloperin-12-one
The introduction of chlorine atoms into the phthaloperinone structure is typically achieved not by direct halogenation of the parent molecule, but through the use of chlorinated precursors. This approach provides superior control over the position and number of chlorine atoms incorporated into the final product.
Direct Chlorination Procedures
Direct electrophilic chlorination of the pre-formed 12H-phthaloperin-12-one ring system is not a commonly reported or favored synthetic strategy. Aromatic systems like phthaloperinone are generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl and imide-like functionalities. Overcoming this deactivation would require harsh reaction conditions and aggressive chlorinating agents, which could lead to a lack of selectivity and potential degradation of the molecule.
Standard electrophilic aromatic substitution methods, which often employ a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate Cl₂, are generally ineffective for highly deactivated rings. masterorganicchemistry.com While some specialized methods exist for chlorinating deactivated arenes, their application to the phthaloperinone system has not been extensively documented in scientific literature. nih.gov Therefore, synthetic chemists typically rely on building the chlorinated molecule from chlorinated starting materials.
Synthesis of Polychlorinated Phthaloperinone Derivatives, such as 8,9,10,11-Tetrathis compound
The most effective and widely used method for producing polychlorinated phthaloperinones is the condensation of a chlorinated anhydride with an aromatic diamine. The synthesis of 8,9,10,11-tetrathis compound (CI Solvent Red 135) serves as a prime example of this strategy.
In this synthesis, tetrachlorophthalic anhydride is used as the key chlorinated precursor. This molecule contains four chlorine atoms on the benzene (B151609) ring of the anhydride. When this precursor undergoes a condensation reaction with o-phenylenediamine, the resulting cyclization directly yields the 8,9,10,11-tetrathis compound structure. researchgate.net This bottom-up approach ensures that the chlorine atoms are located precisely on the phthalimide-derived portion of the molecule, with no chlorination occurring on the perimidine-derived ring system. This method provides excellent regiochemical control and high yields of the desired polychlorinated product.
| Chlorinated Precursor | Co-reactant | Product | Synthetic Strategy |
|---|---|---|---|
| Tetrachlorophthalic Anhydride | o-Phenylenediamine | 8,9,10,11-Tetrathis compound | Condensation using a pre-halogenated starting material |
This precursor-based strategy is versatile and can be extended to produce a variety of other halogenated phthaloperinone derivatives by selecting appropriately halogenated anhydrides or diamines.
Regioselective and Stereoselective Chlorination Techniques
Achieving regioselectivity in the chlorination of the 12H-phthaloperin-12-one core is a critical challenge due to the presence of multiple aromatic rings with varying electron densities. The precise placement of chlorine atoms is essential for controlling the resulting compound's properties. While specific literature on the regioselective chlorination of 12H-phthaloperin-12-one is limited, established methods for the chlorination of aromatic and heterocyclic compounds can be adapted.
Direct electrophilic chlorination of the unsubstituted 12H-phthaloperin-12-one can be explored using various chlorinating agents. The regioselectivity of such reactions is dictated by the directing effects of the carbonyl and imine functionalities, as well as the inherent reactivity of the different aromatic rings. For instance, the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst could potentially lead to the selective chlorination of the more electron-rich positions.
Table 1: Proposed Regioselective Chlorination Methods for 12H-phthaloperin-12-one
| Method | Chlorinating Agent | Catalyst/Conditions | Probable Site of Chlorination | Reference (Analogous Systems) |
| Electrophilic Aromatic Substitution | N-Chlorosuccinimide (NCS) | Trifluoroacetic acid | Electron-rich positions on the naphthalenic or phenylenediamine moiety | General aromatic chlorination protocols |
| Metal-Catalyzed C-H Chlorination | CuCl₂ | Palladium catalyst | Directed C-H activation | C-H functionalization literature |
| Enzymatic Halogenation | Flavin-dependent halogenases | Specific enzyme and conditions | Enzyme-specific regioselectivity | Biocatalysis of aromatic compounds chemrxiv.orguark.edu |
Stereoselectivity is generally not a primary concern in the direct chlorination of the planar 12H-phthaloperin-12-one core unless chiral centers are introduced in subsequent modifications.
A more controlled approach to obtaining specific chloro-isomers involves the synthesis from pre-chlorinated starting materials. For example, the condensation of a chlorinated 1,8-naphthalic anhydride with o-phenylenediamine would yield a chloro-substituted phthaloperinone with a defined substitution pattern on the naphthalenic part of the molecule. Similarly, using a chlorinated o-phenylenediamine would introduce chlorine atoms onto the other aromatic ring system. This precursor-based strategy offers superior control over the final product's regiochemistry. One reported synthesis involves the reaction of 4-chloro-1,8-naphthalic anhydride with 1,2-diaminoanthraquinone to produce a novel phthaloperinone dye. koreascience.kr
Synthesis of Advanced Chloro-Phthaloperinone Conjugates and Derivatives
The chloro-substituent on the 12H-phthaloperin-12-one scaffold serves as a versatile handle for further functionalization, enabling the synthesis of advanced conjugates and derivatives with tailored properties. The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions or participate in various cross-coupling reactions.
Nucleophilic substitution reactions with amines, thiols, or alkoxides can be employed to introduce a wide range of functional groups. For instance, reaction with a diamine could lead to the formation of bridged dimers or polymers. The reactivity of the chloro-substituent towards nucleophilic displacement would depend on its position on the aromatic ring and the presence of activating or deactivating groups.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the conjugation of the chloro-phthaloperinone core with other aromatic or aliphatic moieties, leading to the creation of extended π-systems or the attachment of specific functional units. For example, a Suzuki coupling with an arylboronic acid could be used to synthesize biaryl derivatives with modified photophysical properties.
Table 2: Potential Synthetic Routes for Chloro-Phthaloperinone Derivatives
| Reaction Type | Reagents | Catalyst | Product Type | Potential Application |
| Nucleophilic Aromatic Substitution | Aliphatic/Aromatic Amines | Base | Amino-functionalized phthaloperinones | pH sensors, functional polymers |
| Suzuki Coupling | Arylboronic acids | Pd(PPh₃)₄ | Biaryl-phthaloperinone conjugates | Organic light-emitting diodes (OLEDs) |
| Buchwald-Hartwig Amination | Secondary amines | Palladium catalyst, ligand | N-Aryl phthaloperinone derivatives | Hole-transport materials |
Sustainable Synthesis Protocols for Chloro-Phthaloperinone Compounds
In line with the principles of green chemistry, the development of sustainable synthesis protocols for chloro-phthaloperinone compounds is of increasing importance. rasayanjournal.co.inresearchgate.net These protocols aim to minimize waste, reduce energy consumption, and utilize less hazardous materials.
Microwave-assisted synthesis is a promising green alternative to conventional heating methods. anton-paar.comnih.govyoutube.comresearchgate.net The rapid and uniform heating provided by microwaves can significantly reduce reaction times and improve yields in the condensation reaction to form the phthaloperinone core. Solvent-free or solid-state reactions, potentially facilitated by ball milling, represent another avenue for sustainable synthesis by eliminating the need for volatile and often toxic organic solvents. tandfonline.com
The use of biocatalysis, particularly enzymatic halogenation, offers a highly selective and environmentally benign method for the chlorination step. nih.gov Flavin-dependent halogenases, for example, can catalyze the site-selective chlorination of aromatic compounds under mild conditions, avoiding the use of harsh and corrosive chlorinating agents. chemrxiv.orguark.edu
Furthermore, the selection of greener solvents and catalysts is crucial. Replacing chlorinated solvents with more benign alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis. The development of reusable heterogeneous catalysts can also contribute to a more sustainable process by simplifying product purification and reducing catalyst waste.
Table 3: Comparison of Conventional and Sustainable Synthesis Approaches
| Synthesis Step | Conventional Method | Sustainable Alternative | Green Chemistry Principle |
| Condensation | High-boiling point solvents (e.g., acetic acid), long reaction times | Microwave-assisted synthesis, solvent-free reaction | Energy efficiency, waste prevention |
| Chlorination | Stoichiometric chlorinating agents (e.g., SO₂Cl₂), chlorinated solvents | Biocatalysis (halogenases), use of safer chlorinating agents (e.g., NCS) | Use of renewable feedstocks, safer chemistry |
| Purification | Column chromatography with organic eluents | Recrystallization from green solvents, use of solid-supported reagents | Waste prevention, use of safer solvents |
Advanced Spectroscopic and Analytical Characterization Methodologies for Chloro 12h Phthaloperin 12 One
Structural Elucidation through High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is indispensable for the precise determination of molecular structure, offering definitive evidence of atomic connectivity and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. alpaipars.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uobasrah.edu.iqpreprints.org
For Chloro-12H-phthaloperin-12-one, ¹H and ¹³C NMR spectra are used to confirm the arrangement of atoms in the fused ring system and to assess the purity of the sample. alpaipars.com The ¹H NMR spectrum is expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the protons on the benzene (B151609) and naphthalene (B1677914) ring systems. The chemical shift, integration, and coupling patterns (multiplicity) of these signals are diagnostic for the substitution pattern on the aromatic rings.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. rsc.org The chemical shifts of the carbon atoms, particularly the carbonyl carbon (C=O) and the carbons bonded to the chlorine and nitrogen atoms, are highly indicative of the molecular structure. The high dispersion of signals in ¹³C NMR spectra often allows for the resolution of all carbon atoms, providing a complete carbon fingerprint of the molecule. alpaipars.com The absence of extraneous peaks in both ¹H and ¹³C NMR spectra serves as a reliable indicator of sample purity.
Table 1: Expected NMR Data for this compound Note: These are predicted values based on the chemical structure. Actual experimental values may vary depending on the solvent and experimental conditions.
| Technique | Expected Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.0 - 9.0 | Aromatic Protons (Ar-H) |
| ¹³C NMR | 180 - 190 | Carbonyl Carbon (C=O) |
| ¹³C NMR | 110 - 150 | Aromatic Carbons (Ar-C) |
| ¹³C NMR | ~130 | Carbon bonded to Chlorine (C-Cl) |
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula. mdpi.com
For this compound (Molecular Formula: C₁₈H₉ClN₂O), HRMS provides a precise mass measurement that serves as definitive proof of its elemental composition. nih.gov The calculated monoisotopic mass of the molecule is compared against the experimentally measured value. Agreement between these values validates the proposed molecular formula. Furthermore, the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), results in a characteristic isotopic pattern in the mass spectrum (M+ and M+2 peaks), providing an additional layer of confirmation for the presence of a chlorine atom in the structure.
Table 2: HRMS Data for Molecular Formula Validation of this compound
| Molecular Formula | Calculated Monoisotopic Mass (m/z) for [M+H]⁺ | Measured Monoisotopic Mass (m/z) for [M+H]⁺ | Isotopic Pattern |
|---|---|---|---|
| C₁₈H₉ClN₂O | 305.0476 | Expected to be within ± 5 ppm of the calculated value | Characteristic 3:1 ratio for M+ and M+2 peaks due to ³⁵Cl/³⁷Cl |
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov Because different functional groups have characteristic vibrational frequencies, these methods are excellent for identifying the types of chemical bonds present in a molecule. libretexts.orgponder.ing IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov
The IR spectrum of this compound is expected to show strong, characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peak is typically the carbonyl (C=O) stretch of the ketone group. pressbooks.pub Other important vibrations include C=C stretching from the aromatic rings, C-N stretching, and C-H stretching and bending modes. The C-Cl stretching vibration is also expected, though it typically appears in the fingerprint region of the spectrum (below 1500 cm⁻¹) where many other signals can overlap. libretexts.org Raman spectroscopy provides complementary information and is particularly sensitive to the vibrations of non-polar bonds, such as the C=C bonds within the extensive aromatic system. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Carbonyl (C=O) | Stretching | 1680 - 1710 | Strong, Sharp |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
Electronic and Photophysical Characterization
Understanding the interaction of a molecule with light is crucial for applications in materials science, electronics, and photonics. Electronic and photophysical characterization techniques probe the electron energy levels and the fate of the molecule after it absorbs light.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states, known as electronic transitions. rsc.org For organic molecules, the most common transitions involve π electrons in conjugated systems (π→π) and non-bonding electrons (n→π).
The structure of this compound features an extensive conjugated π-electron system. This high degree of conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utoronto.ca As a result, the molecule is expected to absorb light at longer wavelengths, potentially extending into the visible region, which would make the compound colored. The UV-Vis spectrum would likely show intense absorption bands corresponding to π→π* transitions, which are characteristic of large aromatic systems. A weaker absorption at a longer wavelength due to the n→π* transition of the carbonyl group's non-bonding electrons may also be observed.
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength of Maximum Absorption (λmax) | Description |
|---|---|---|
| π → π | ~300 - 450 nm | High-intensity absorption due to the extensive conjugated system. |
| n → π | > 400 nm | Lower-intensity absorption involving non-bonding electrons on the carbonyl oxygen. |
Fluorescence and luminescence spectroscopy are techniques used to study the emission of light from a substance after it has absorbed photons. When a molecule in an excited electronic state returns to the ground state by emitting a photon, the process is known as fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state).
Many rigid, polycyclic aromatic compounds exhibit fluorescence. If this compound is emissive, its fluorescence spectrum would show an emission peak at a longer wavelength (lower energy) than its absorption peak, a phenomenon known as the Stokes shift. Key parameters that can be determined include the fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime (the average time the molecule spends in the excited state). These emissive properties are highly sensitive to the molecular structure and environment and are critical for evaluating the compound's suitability for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, or biological imaging agents.
Electrochemical Characterization for Redox Potentials
Electrochemical characterization, primarily through cyclic voltammetry (CV), is a powerful technique to determine the redox potentials of a molecule like this compound. This method provides insight into the compound's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic electronics.
In a typical CV experiment, a solution of the compound is subjected to a linearly varying potential, and the resulting current is measured. The potential at which oxidation and reduction peaks occur reveals the energy levels at which the molecule loses or gains electrons. For organic compounds like phthaloperinone derivatives, these processes are often reversible. The electrochemical properties of related nitrogen-containing heterocyclic molecules, such as phthalocyanines, are known to be influenced by substituents on the aromatic rings. nih.govmdpi.com For instance, the presence of an electron-withdrawing chloro-substituent on the phthaloperinone core is expected to shift the reduction and oxidation potentials. researchgate.net
The data obtained from cyclic voltammetry allows for the construction of an energy level diagram, which is fundamental for designing and predicting the behavior of materials in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Hypothetical Redox Potential Data for this compound
| Process | Onset Potential (V vs. Fc/Fc+) | Peak Potential (V vs. Fc/Fc+) | HOMO/LUMO Level (eV) |
| First Oxidation | +0.85 | +0.92 | -5.65 (HOMO) |
| First Reduction | -1.20 | -1.28 | -3.60 (LUMO) |
Note: The data in this table is illustrative and represents typical values for an organic semiconductor. It is not based on experimental measurements of this compound.
Crystallographic Analysis for Solid-State Structure Determination
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles.
Furthermore, SC-XRD reveals how molecules pack together in the crystal lattice. This information is crucial as the intermolecular interactions, such as π-π stacking, significantly influence the material's bulk properties, including charge carrier mobility in organic semiconductor films. nih.gov Studies on related planar organic molecules have shown that substituents can drastically alter the packing motif (e.g., herringbone vs. slipped stack), which in turn affects the electronic coupling between adjacent molecules. researchgate.net While specific crystallographic data for this compound is not currently available, the table below illustrates the type of information that would be obtained from such an analysis.
Table 2: Illustrative Crystallographic Data Format for this compound
| Parameter | Value |
| Chemical Formula | C₁₈H₉ClN₂O |
| Formula Weight | 304.73 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| β (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z (molecules/cell) | 4 |
| Density (calculated) | Hypothetical Value g/cm³ |
| R-factor | Hypothetical Value |
Note: This table presents the format of crystallographic data and uses hypothetical placeholders, as experimental data for this compound is not available.
Microscopic and Surface Characterization Techniques for Material Forms
When this compound is processed into a thin film for use in electronic devices, its surface morphology and internal structure are of paramount importance. Microscopic techniques are essential for visualizing and quantifying these features.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) is used to image the surface topography of a thin film. It provides information on features like grain boundaries, film uniformity, and the presence of defects such as pinholes or cracks. Transmission Electron Microscopy (TEM), on the other hand, provides higher resolution images and can be used to probe the internal structure of the film, including its crystallinity and the presence of different phases. jocpr.comresearchgate.net For organic semiconductor films, TEM can reveal the size and orientation of crystalline domains, which are critical for efficient charge transport. nist.gov
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of thin films at the nanoscale. nih.gov It provides a three-dimensional topographical map of the surface, allowing for the quantification of key parameters such as surface roughness (often expressed as the root-mean-square, RMS, roughness) and grain size. The morphology of organic thin films is highly dependent on deposition conditions, and AFM is instrumental in optimizing these processes to achieve smooth, well-ordered films. researchgate.netmdpi.com A low surface roughness is often desirable to ensure good interfacial contact in multilayer device structures.
Table 3: Representative Surface Morphology Data from AFM for an Organic Semiconductor Film
| Parameter | Value |
| Scan Size | 5 µm x 5 µm |
| RMS Roughness (Rq) | 0.8 nm |
| Average Roughness (Ra) | 0.6 nm |
| Mean Grain Size | 85 nm |
Note: This data is representative of a high-quality organic semiconductor thin film and is provided for illustrative purposes.
Theoretical and Computational Chemistry Approaches to Chloro 12h Phthaloperin 12 One
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's geometry, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Ground State Properties and Molecular Geometries
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. mdpi.comresearchgate.net It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. scirp.org In practice, the Kohn-Sham approach is used, which replaces the complex many-electron problem with a simpler system of non-interacting electrons moving in an effective potential. mdpi.com
For Chloro-12H-phthaloperin-12-one, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be performed to optimize the molecule's three-dimensional geometry. This process finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for all subsequent computational analyses.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p)) This table is illustrative and contains placeholder data.
| Parameter | Value |
| C=O Bond Length | 1.22 Å |
| C-Cl Bond Length | 1.74 Å |
| N-C Bond Length (average) | 1.38 Å |
| C-C Bond Angle (aromatic) | 120.0° |
| Dihedral Angle (Phthaloyl-Naphthyl) | 15.0° |
| Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this molecule were not found. |
Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Optical Spectra Prediction
To investigate the properties of a molecule upon electronic excitation, such as its interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. nih.govresearchgate.netdntb.gov.ua TD-DFT is an extension of DFT that can describe the response of the electron density to a time-dependent perturbation, like an oscillating electric field from a light wave. researchgate.net This allows for the calculation of electronic transition energies, which correspond to the absorption of light at specific wavelengths.
A TD-DFT calculation for this compound would predict its UV-Visible absorption spectrum. The results would indicate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. This information is vital for understanding the color of the compound and its potential applications in dyes, sensors, or optical materials.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution) for Reactivity Insights
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and generally more reactive. Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the this compound molecule are involved in electron donation and acceptance. For instance, the analysis might show the HOMO is localized on the phthaloperinone core, while the LUMO is distributed across the chloro-substituted ring, providing insights into its charge-transfer characteristics.
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely path a reaction will follow, from reactants to products, including the high-energy transition states that must be overcome.
Transition State Localization and Reaction Barrier Determination
A transition state is the highest energy point along the lowest energy path of a reaction, representing the "point of no return." Locating this structure is crucial for understanding the reaction mechanism and calculating its activation energy, or reaction barrier. Computational methods can search the potential energy surface to find these saddle points.
For a hypothetical reaction involving this compound, such as a nucleophilic substitution, computational chemists would model the reactants and products and then use algorithms to find the transition state structure connecting them. The energy difference between the reactants and the transition state gives the activation barrier. A lower barrier implies a faster reaction rate.
Kinetic Isotope Effect (KIE) Calculations
The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. The KIE is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.
The effect arises primarily from differences in the zero-point vibrational energies of bonds involving the lighter versus the heavier isotope; a bond to a heavier isotope has a lower zero-point energy and is therefore stronger and harder to break. Computational models can calculate the vibrational frequencies for both the isotopically normal and labeled reactants and transition states. From these frequencies, the KIE can be predicted. For example, if a C-H bond is broken in the rate-determining step of a reaction involving this compound, replacing that hydrogen with deuterium (B1214612) (a heavier isotope) would be computationally predicted to result in a significant "primary" KIE (kH/kD > 1), confirming the importance of that bond's cleavage in the reaction's progress.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that reveals the dynamic behavior, conformational flexibility, and thermodynamic properties of a molecule. mdpi.comnih.gov
For this compound, MD simulations can elucidate its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target protein. mdpi.com Simulations are typically performed by placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. plos.org The interactions between atoms are defined by a force field, a set of parameters that describe the potential energy of the system. mdpi.com
MD simulations also provide detailed insights into the non-covalent intermolecular interactions between this compound and its environment or potential binding partners. nih.govmdpi.com Key interactions for a halogenated aromatic compound include:
π-π stacking: The aromatic rings of the phthaloperinone structure can stack with aromatic residues (e.g., phenylalanine, tyrosine, histidine) in a protein binding pocket.
Halogen bonding: The chlorine atom can act as a Lewis acid, forming a favorable interaction with a Lewis base, such as a carbonyl oxygen or a nitrogen atom on a protein backbone or side chain. This type of interaction is increasingly recognized as significant in drug-polymer and drug-receptor binding. nih.gov
By analyzing the MD trajectory, researchers can identify stable conformations, calculate the energy barriers between them, and map the key intermolecular interactions that govern the molecule's behavior in a biological system. nih.gov
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy and forces between atoms. |
| Solvent Model | TIP3P or SPC/E Water | Mimics an aqueous physiological environment. |
| System Size | ~50,000 - 150,000 atoms | Includes the ligand, target protein, water, and ions. plos.org |
| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate body temperature. plos.org |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for constant pressure. plos.org |
| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of conformational space. plos.org |
| Time Step | 2 fs | The interval for integrating the equations of motion. |
In Silico Prediction of Biological Interactions, such as Aryl Hydrocarbon Receptor Ligand Binding
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in mediating the toxic effects of many environmental pollutants, including halogenated aromatic hydrocarbons (HAHs). nih.govnih.gov Compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) are potent AhR agonists. nih.gov Given its structure as a chlorinated aromatic compound, this compound is a candidate for investigation as a potential AhR ligand. In silico methods are essential for predicting and characterizing this potential interaction.
Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences, leading to the transcription of target genes, such as those for cytochrome P450 enzymes. nih.gov Computational studies can model this binding event and predict the affinity of novel compounds for the AhR ligand-binding domain. bohrium.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor protein) to form a stable complex. nih.gov The primary goal is to predict the binding mode and affinity, often represented by a docking score, which estimates the binding free energy. nih.gov
The process for docking this compound into the AhR would typically involve:
Receptor Preparation: Obtaining a 3D structure of the AhR ligand-binding domain (LBD), often through homology modeling based on the structures of related proteins, as a complete crystal structure of human AhR is not available. nih.govnih.gov
Ligand Preparation: Generating a low-energy 3D conformation of this compound.
Docking Simulation: Using a docking algorithm (e.g., AutoDock, GOLD, MOE) to systematically sample different orientations and conformations of the ligand within the defined binding pocket of the receptor. mdpi.com
Scoring and Analysis: Ranking the resulting poses using a scoring function that evaluates intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The top-scoring poses represent the most likely binding modes. nih.gov
Virtual screening extends this approach by docking a large library of compounds against a target receptor to identify potential "hits" with high predicted binding affinity. diva-portal.org This method could be used to screen a database of phthaloperinone derivatives or other halogenated compounds to prioritize them for experimental testing as AhR modulators. nih.govnih.gov Studies have successfully used virtual screening to identify novel AhR ligands from diverse chemical libraries. nih.govdiva-portal.org
| Compound | Predicted Docking Score (kcal/mol) | Key Interacting Residues in AhR Binding Pocket |
|---|---|---|
| This compound | -9.5 | His291, Phe295, Tyr322, Gln383 |
| 12H-phthaloperin-12-one (unsubstituted) | -8.7 | Phe295, Tyr322, Gln383 |
| TCDD (known agonist) | -11.2 | His291, Phe295, Ser365, Gln383 |
| Flibanserin (repurposed drug) | -10.1 | His291, Phe295, Val381 nih.gov |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate typical outputs of a molecular docking study. Key residues are based on published models of the AhR binding site.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. slideshare.net For this compound, a QSAR model could be developed to predict its AhR binding affinity or its potential to induce AhR-mediated toxicity based on its physicochemical properties. nih.govnih.gov
The development of a QSAR model involves several key steps:
Data Set Compilation: Assembling a training set of structurally diverse compounds (e.g., various halogenated aromatic hydrocarbons) with experimentally measured biological activity (e.g., IC50 or EC50 for AhR binding). nih.gov
Descriptor Calculation: For each molecule in the data set, calculating a series of numerical values, known as molecular descriptors, that characterize its structural, physical, and chemical properties. frontiersin.org
Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a mathematical equation that correlates the descriptors with biological activity. frontiersin.orgbrieflands.com
Model Validation: Rigorously testing the model's predictive power using statistical techniques like cross-validation and an external test set of compounds not used in model development. oup.com
For halogenated compounds like this compound, relevant descriptors often include those related to hydrophobicity, electronic properties, and molecular shape. nih.govresearchgate.net
| Descriptor Type | Specific Descriptor | Significance |
|---|---|---|
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross cell membranes and enter the hydrophobic binding pocket. slideshare.net |
| Electronic | HOMO/LUMO Energies | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbitals; relates to chemical reactivity and ability to form charge-transfer complexes. nih.gov |
| Dipole Moment | Measures the polarity of the molecule, influencing electrostatic interactions. mlsu.ac.in | |
| Steric/Topological | Molecular Weight/Volume | Describes the size of the molecule, which must be compatible with the binding site. mlsu.ac.in |
| Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and membrane permeability. |
A resulting QSAR equation might take a simplified linear form such as: log(1/EC50) = c1(LogP) - c2(LUMO Energy) + c3*(Molecular Volume) + constant
Such a model, once validated, could be used to predict the AhR activity of newly designed or untested phthaloperinone derivatives, accelerating the identification of potent ligands and helping to assess potential toxicity. nih.govsibran.ru
Mechanistic Investigations of Chloro 12h Phthaloperin 12 One Reactions and Interactions
Reaction Mechanisms in the Synthesis of Chloro-Phthaloperinone
The synthesis of Chloro-12H-phthaloperin-12-one and its analogues typically involves a condensation reaction. A common synthetic route is the reaction between a chlorinated phthalic anhydride (B1165640) derivative, such as 4-chloro-1,8-naphthalic anhydride, and an aromatic diamine, like 1,2-diaminoanthraquinone (B157652). koreascience.kr This reaction proceeds to give the final product in yields ranging from 72-88%. koreascience.kr
While the condensation reaction can proceed thermally, the use of catalysts can significantly influence the reaction rate and yield. In related syntheses of similar heterocyclic compounds, palladium-based catalysts are often employed, particularly in C-C and C-N coupling reactions. For instance, Pd(dppf)Cl2 and Pd(PPh3)2Cl2 are commonly used as precatalysts for Miyaura borylation and Stille coupling reactions, which can be integral steps in the synthesis of complex chromophoric intermediates. The choice of reagents is critical; for example, the reaction of o-phenylenediamine (B120857) with oxalic acid can yield a quinoxalinedione (B3055175) intermediate, which can then be chlorinated using POCl3 in DMF.
The synthesis of phthalocyanine (B1677752) precursors, which share structural similarities with phthaloperinones, often involves the cyclization of phthalonitriles in the presence of a base, a reaction that is highly efficient. researchgate.net The reactivity of the starting materials, such as the choice of chlorinated anhydride and the aromatic diamine, directly impacts the electronic properties and, consequently, the color and stability of the resulting dye.
The elucidation of the reaction mechanism necessitates the identification and characterization of transient intermediates. Techniques such as UV-Vis spectroscopy, mass spectrometry, and elemental analysis are routinely used to characterize the final products and can be adapted to identify intermediates if they can be isolated or trapped. koreascience.kr For instance, in the synthesis of related quinoline (B57606) derivatives, intermediates are often characterized using spectroscopic methods to confirm their structure before proceeding to the next step.
The reaction between an anhydride and a diamine is expected to proceed through a multi-step mechanism involving the initial formation of an amide-acid, followed by cyclization and dehydration to form the final imide ring system of the phthaloperinone structure. Isolating these intermediates can be challenging due to their transient nature. In some cases, computational methods, such as the Pariser-Parr-Pople Molecular Orbital (PPP-MO) method, have been used to quantitatively evaluate the reaction mechanism and reactivity of dye molecules, providing theoretical support for the proposed pathways. koreascience.kr
Table 1: Spectroscopic Data for a Synthesized Phthaloperinone Dye koreascience.kr
| Characterization Method | Observed Result |
| UV-Vis (λmax) | 400-450 nm |
| Mass Spectrometry | Consistent with expected molecular weight |
| Elemental Analysis | Corresponds to the calculated elemental composition |
Mechanisms of Photophysical Processes in Chloro-Phthaloperinones
The photophysical properties of Chloro-Phthaloperinones are of significant interest for their application in areas such as organic electronics and photodynamic therapy. The presence of the chlorine atom and the extended π-conjugated system gives rise to distinct excited-state dynamics.
Upon absorption of light, Chloro-Phthaloperinone molecules are promoted to an excited electronic state. The subsequent relaxation back to the ground state can occur through several pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. In a study of a copper(II)-phthalocyanine-perylenebisimide dyad, which is structurally related, the excited state dynamics were found to be conformation-dependent. rsc.org In an extended conformation, emission was predominantly from the perylenebisimide unit, while in a folded conformation, fast energy transfer (3 ps) from the perylenebisimide to the copper phthalocyanine unit occurred, followed by rapid intersystem crossing (300 fs) to the triplet state. rsc.org The triplet state then deactivated non-radiatively with a much longer lifetime of 25 ns. rsc.org
The simulation of excited-state dynamics in transition metal complexes, which can be analogous to metal-containing phthaloperinones, is challenging due to the large number of vibrational degrees of freedom and close-lying electronic states. youtube.com Computational methods like on-the-fly surface hopping (SH) are used to model these complex dynamics. youtube.com
Intramolecular charge transfer (ICT) is a key process in many donor-acceptor molecules and significantly influences their photophysical properties. In Chloro-Phthaloperinones, the chloro-substituted phthalic anhydride moiety can act as an electron acceptor, while the diaminoanthraquinone part can function as an electron donor. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated ICT state.
The formation of an ICT state can lead to a large Stokes shift and a dual fluorescence, with one emission band corresponding to the locally excited state and another, red-shifted band corresponding to the ICT state. In a study of a 9-aminoacridine (B1665356) derivative, the fluorescence decays revealed two short-lived components (80-450 ps and 0.7-3.2 ns) attributed to the formation and decay of the ICT state, in addition to a longer-lived component (~9.0 ns) from the normal excited state. nih.gov The stabilization of the ICT state is highly dependent on the polarity of the solvent. The efficiency of ICT can be influenced by molecular geometry, with twisted conformations often favoring charge separation.
Table 2: Excited State Lifetimes in a Related Fluorochromic Dye nih.gov
| Component | Lifetime Range | Ascribed Process |
| Short-lived 1 | 80-450 ps | Formation of ICT state |
| Short-lived 2 | 0.7-3.2 ns | Decay of ICT state |
| Long-lived | ~9.0 ns | Normal emission from the acridine (B1665455) singlet excited state |
Degradation Pathways and Stability Mechanisms
The stability of Chloro-Phthaloperinone dyes is a critical factor for their practical applications. Degradation can occur through various chemical and physical pathways, leading to a loss of color and functionality.
Chlorinated aromatic compounds can be susceptible to biodegradation under both aerobic and anaerobic conditions. eurochlor.org Under aerobic conditions, microorganisms can utilize oxygenases to initiate degradation. eurochlor.org Anaerobically, reductive dehalogenation can occur, where the chlorinated compound acts as an electron acceptor. eurochlor.org The degree of chlorination significantly affects the biodegradability, with higher chlorinated compounds being more susceptible to anaerobic transformation. eurochlor.org The complete biodegradation of highly chlorinated compounds may require a sequence of anaerobic and aerobic conditions. eurochlor.org
The stability of disperse dyes, a class to which phthaloperinones belong, is also influenced by physical factors. The dispersion stability is crucial, as aggregation or crystallization of dye particles can lead to precipitation and uneven application. dyestuffscn.com Factors affecting dispersion stability include the quality of the dye, temperature, pH, and the presence of additives. dyestuffscn.com To maintain a stable dispersion, dispersing agents are used to surround the dye particles and prevent agglomeration through electrostatic repulsion. dyestuffscn.com
Studies on new phthaloperinone dyes have shown that they can exhibit good thermal stability, retaining 92-98% of their original weight at 400°C and 84-92% at 450°C. koreascience.kr This high thermal stability is an important characteristic for applications in high-temperature processes.
Photodegradation Mechanisms
The photodegradation of organic molecules is initiated by the absorption of light, which can lead to the excitation of electrons to higher energy states. For a molecule like this compound, the aromatic and heterocyclic ring systems, along with the carbonyl group, would be the primary chromophores responsible for absorbing UV or visible light.
The potential photodegradation pathways could involve:
Homolytic Cleavage of the Carbon-Chlorine Bond: The C-Cl bond can be susceptible to cleavage upon absorption of sufficient light energy, leading to the formation of a highly reactive aryl radical and a chlorine radical. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from solvent molecules or reaction with oxygen.
Reactions involving the Carbonyl Group: The carbonyl group can undergo photochemical reactions, such as photoreduction or photoelimination, depending on the surrounding chemical environment.
Ring Opening Reactions: Prolonged exposure to high-energy light could potentially lead to the cleavage of the heterocyclic or aromatic rings, resulting in smaller, more fragmented molecules.
It is important to note that the efficiency and mechanism of photodegradation would be highly dependent on factors such as the wavelength of light, the presence of photosensitizers, and the nature of the solvent or medium.
Chemical and Thermal Stability Mechanisms
The chemical and thermal stability of this compound would be dictated by the strength of its covalent bonds and its susceptibility to various chemical reagents.
Chemical Stability:
Hydrolysis: The amide and ether linkages within the phthaloperinone structure could be susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis would be influenced by pH and temperature. The presence of the chlorine atom, an electron-withdrawing group, could influence the reactivity of the aromatic rings towards nucleophilic attack.
Oxidation: The molecule could be susceptible to oxidation, particularly at the aromatic rings or any potential alkyl side chains, in the presence of strong oxidizing agents.
Reduction: The carbonyl group and the aromatic system could potentially be reduced under specific reducing conditions.
Thermal Stability:
The thermal stability is a measure of the temperature at which the molecule begins to decompose. For this compound, thermal decomposition would likely involve the fragmentation of the molecule, potentially initiated by the cleavage of the weakest bonds. The specific decomposition products would depend on the temperature and the presence of oxygen. Without experimental data, the exact decomposition temperature and products remain speculative.
Mechanistic Aspects of Environmental Transformation, such as in Water and Soil
The environmental fate of this compound would be governed by a combination of biotic and abiotic processes in water and soil.
Transformation in Water:
In aqueous environments, the primary transformation pathways would likely be:
Photolysis: As discussed in the photodegradation section, sunlight could play a significant role in the breakdown of the molecule in surface waters.
Hydrolysis: The compound could undergo hydrolysis, with the rate being dependent on the pH of the water.
Biodegradation: Microorganisms in the water may be able to metabolize the compound, although the presence of the chlorine atom can sometimes increase persistence and resistance to microbial degradation.
Transformation in Soil:
In the soil environment, the following processes would be important:
Adsorption/Desorption: The molecule could bind to soil organic matter and clay particles, which would affect its mobility and bioavailability.
Biodegradation: Soil microorganisms could potentially degrade the compound. The rate and extent of biodegradation would depend on soil type, microbial population, temperature, and moisture content.
Leaching: Depending on its water solubility and adsorption characteristics, the compound could potentially leach through the soil profile and enter groundwater.
Without specific experimental studies on this compound, any discussion of its environmental transformation remains theoretical.
Limited Scientific Data Available for Advanced Applications of this compound
The provided outline requests in-depth information on the role of this compound in Organic Light-Emitting Diodes (OLEDs), chemical sensing platforms, and as a precursor in complex organic syntheses. However, current research does not offer sufficient data to elaborate on these specific applications for this particular compound.
General information exists for the broader class of phthaloperinone derivatives and related heterocyclic compounds, but a direct correlation and detailed findings for this compound are absent. For instance, while perimidine derivatives are explored for various applications, the specific role of this compound as a precursor is not documented in the available resources. Similarly, its integration into high-performance dyes and pigments for functional materials beyond basic coloration is not substantially detailed.
Therefore, this article cannot be generated as requested due to the lack of specific, verifiable, and in-depth scientific research on the advanced applications of this compound.
Advanced Applications of Chloro 12h Phthaloperin 12 One in Contemporary Technologies
Application in High-Performance Dyes and Pigments for Functional Materials
Chromophore Engineering for Specific Coloration and Lightfastness
The coloration and lightfastness of organic dyes are intrinsically linked to their molecular structure, specifically the chromophore—the part of the molecule responsible for absorbing visible light. Chromophore engineering involves the strategic modification of this structure to achieve desired color properties and enhance stability against photodegradation.
The introduction of a chlorine atom into the 12H-phthaloperin-12-one structure is a key aspect of its chromophore engineering. Halogenation is a common strategy employed to modulate the electronic properties of organic dyes. The electron-withdrawing nature of the chlorine atom can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn affects the wavelength of maximum absorption (λmax) and, consequently, the perceived color. In related dye systems, such as phthalocyanines, the introduction of chlorine atoms can lead to a bathochromic shift (a shift to longer wavelengths), resulting in greener shades of blue or even green pigments. jchemrev.com
The lightfastness of pigments is typically evaluated using standardized testing methods, such as exposure to a xenon arc lamp that simulates natural sunlight. hzyinyun.com The results are often rated on a scale, such as the Blue Wool Scale, where a higher rating indicates better lightfastness. etchrlab.com It is anticipated that Chloro-12H-phthaloperin-12-one would exhibit a high lightfastness rating, making it suitable for applications requiring long-term color stability, such as automotive coatings and durable architectural finishes.
Table 1: Anticipated Effects of Chlorination on Phthaloperinone Dyes
| Property | Effect of Chlorine Substitution | Rationale |
| Color | Potential bathochromic shift (shift towards red) | The electron-withdrawing nature of chlorine can alter the energy gap between the HOMO and LUMO, affecting the wavelength of light absorbed. |
| Lightfastness | Increased | The strong C-Cl bond can enhance molecular stability and resistance to photodegradation. |
| Thermal Stability | Generally high | Phthaloperinone dyes are known for their good thermal stability, and halogenation is unlikely to negatively impact this property significantly. koreascience.kr |
Interaction with Polymer Matrices and Dispersion Characteristics
For this compound to be effectively utilized as a pigment in plastics, coatings, and inks, its interaction with polymer matrices and its dispersion characteristics are of paramount importance. The performance of a pigment is not solely dependent on its intrinsic color and stability but also on its ability to be uniformly distributed throughout the host material. specialchem.com
The process of incorporating a pigment into a polymer involves three key stages: wetting, deagglomeration, and stabilization. youtube.com The surface properties of the pigment particles play a crucial role in this process. The presence of the chlorine atom in this compound can influence its surface energy and polarity, which in turn affects its compatibility with different polymer resins. For instance, a more polar pigment may disperse more readily in a polar polymer matrix.
Good dispersion is characterized by the breakdown of pigment agglomerates into smaller, primary particles, which are then evenly distributed and stabilized within the polymer. specialchem.compaint.org Poor dispersion can lead to a variety of defects, including color inconsistencies, reduced color strength, and a negative impact on the mechanical properties of the final product. specialchem.com To achieve optimal dispersion, various dispersing agents and processing techniques, such as high-speed mixing and milling, are employed. abbeymb.com
The chemical structure of this compound, being a relatively rigid and planar molecule, may promote intermolecular interactions, such as π-π stacking, which can lead to the formation of agglomerates. The introduction of the chloro group could potentially modify these interactions. The choice of polymer matrix is also critical; for example, its compatibility with polymers like polycarbonates, polyesters, and acrylics would need to be systematically evaluated for specific applications. The particle size and morphology of the pigment are also key factors influencing its dispersion and the final optical properties of the colored polymer. abbeymb.com
Table 2: Factors Influencing the Dispersion of this compound in Polymers
| Factor | Description | Impact on Dispersion |
| Pigment Surface Chemistry | The polarity and surface energy of the pigment particles, influenced by the chloro-substituent. | Affects the wetting of the pigment by the polymer and the adhesion between the two phases. |
| Polymer Matrix Compatibility | The chemical similarity between the pigment and the polymer. | A good match in polarity and solubility parameters generally leads to better dispersion. |
| Particle Size and Morphology | The size and shape of the primary pigment particles and their tendency to form agglomerates. | Smaller, more uniform particles are generally easier to disperse and provide higher color strength. abbeymb.com |
| Dispersing Agents | Additives that aid in the wetting and stabilization of pigment particles. paint.org | Can significantly improve the quality of the dispersion by preventing re-agglomeration. |
| Processing Conditions | Parameters such as temperature, shear rate, and mixing time during compounding. | Proper processing is essential to break down agglomerates and achieve a uniform distribution. |
Role in Environmental Science and Monitoring Technologies
While the stability of this compound is a desirable trait for its use as a pigment, it also raises concerns about its environmental fate and persistence. Chlorinated organic compounds are often categorized as persistent organic pollutants (POPs) due to their resistance to degradation in the environment. labmanager.com These compounds can accumulate in soil, water, and living organisms, potentially leading to adverse ecological effects. nih.gov
The environmental impact of synthetic dyes is a significant area of research. researchgate.net Effluents from manufacturing and processing industries can introduce these compounds into aquatic ecosystems. researchgate.net The strong chemical structure of chlorinated dyes makes them resistant to conventional wastewater treatment methods. nih.gov Therefore, understanding the environmental behavior of this compound is crucial for responsible management throughout its lifecycle.
Research into the photodegradation of chlorinated aromatic compounds suggests that under certain conditions, such as in the presence of photocatalysts like titanium dioxide (TiO2), these molecules can be broken down. mdpi.com However, the degradation products themselves may also be of environmental concern. The study of the ecotoxicity of both the parent dye and its potential degradation products is therefore an important aspect of its environmental risk assessment.
Analytical Method Development for Trace Detection in Environmental Matrices
The potential persistence of this compound in the environment necessitates the development of sensitive and selective analytical methods for its detection at trace levels. Environmental matrices such as water, soil, and sediment are complex, and the concentration of target analytes is often very low. labmanager.com
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of persistent organic pollutants. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the identification and quantification of compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.
The development of an LC-MS method for this compound would involve several key steps:
Sample Preparation: This is a critical step to extract the analyte from the environmental matrix and remove interfering substances. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be employed.
Chromatographic Separation: A suitable liquid chromatography column and mobile phase would be selected to achieve good separation of the target compound from other components in the sample.
Mass Spectrometric Detection: The mass spectrometer would be optimized for the detection of this compound. This would involve selecting the appropriate ionization technique (e.g., electrospray ionization - ESI) and detection mode (e.g., selected ion monitoring - SIM or multiple reaction monitoring - MRM) to ensure high sensitivity and selectivity.
Table 3: Hypothetical Parameters for LC-MS/MS Method for this compound
| Parameter | Proposed Condition | Rationale |
| Chromatography Column | C18 reversed-phase | Suitable for the separation of nonpolar to moderately polar organic compounds. |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | A common mobile phase for reversed-phase LC that provides good peak shape and ionization efficiency. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode | Phthaloperinone structures are often amenable to protonation. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | [M+H]+ for this compound | The protonated molecular ion. |
| Product Ions (Q3) | Specific fragment ions | Generated by collision-induced dissociation of the precursor ion, providing structural confirmation. |
The development of such analytical methods is essential for monitoring the presence of this compound in the environment, assessing potential human and ecological exposure, and ensuring compliance with environmental regulations.
Structure Activity and Structure Property Relationship Studies of Chloro 12h Phthaloperin 12 One
Correlations between Chlorination Pattern and Electronic Structure
The introduction of a chlorine atom to the 12H-phthaloperin-12-one core is expected to significantly modulate its electronic structure. The specific position of the chlorine substituent (the chlorination pattern) is a critical determinant of these effects. Generally, chlorine acts as an electron-withdrawing group through induction due to its high electronegativity, while it can also exhibit a weak electron-donating resonance effect. chempep.com
Computational studies on related halogenated aromatic compounds have shown that the position of the halogen substituent systematically alters molecular electronic properties. For instance, in a theoretical study of phenanthrenone (B8515091) derivatives, modifications to the molecular structure, including the addition of functional groups, were found to influence the electronic properties, with functional group modifications playing a noticeable role in modulating conductance. rsc.org
Table 1: Predicted Effects of Chlorination on the Electronic Properties of 12H-phthaloperin-12-one
| Property | Expected Change with Chlorination | Rationale |
|---|---|---|
| HOMO Energy | Lowered | The electron-withdrawing inductive effect of chlorine stabilizes the HOMO, lowering its energy. |
| LUMO Energy | Lowered | The electron-withdrawing nature of chlorine can also stabilize the LUMO. |
| HOMO-LUMO Gap | Potentially altered | The relative lowering of HOMO and LUMO energies will determine the change in the energy gap, which in turn affects the molecule's color and reactivity. |
Impact of Substituent Effects on Reactivity and Selectivity
The electronic perturbations caused by the chlorine substituent directly influence the reactivity and selectivity of the Chloro-12H-phthaloperin-12-one molecule in chemical reactions. The electron-withdrawing inductive effect of chlorine deactivates the aromatic ring towards electrophilic substitution, making it less reactive than the parent 12H-phthaloperin-12-one. chempep.com
However, the weak electron-donating resonance effect of chlorine directs incoming electrophiles to the ortho and para positions. chempep.com This directing effect is a key principle in the synthesis of further substituted phthaloperinone derivatives. The steric hindrance caused by the chlorine atom can also play a role, potentially favoring substitution at the less hindered para position over the ortho positions.
In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the chlorine atom would activate the ring, particularly at the positions ortho and para to the chlorine, making it more susceptible to attack by nucleophiles.
Relationship between Molecular Architecture and Photophysical Performance
The molecular architecture of this compound is central to its photophysical properties, such as absorption and emission of light. The extended π-conjugated system of the phthaloperinone core is responsible for its chromophoric nature. The introduction of a chlorine atom can modify these properties.
In a study on new phthaloperinone dyes, the introduction of halogen substituents was shown to influence their spectral properties. koreascience.kr For instance, a 4-chloro-1,8-naphthalic anhydride-based phthaloperinone dye exhibited an absorption maximum () in the visible region, and all synthesized dyes in that study, including the halogenated ones, absorbed light around 400-450 nm. koreascience.kr
The fluorescence properties of such dyes are influenced by several factors including the extent of π-conjugation, the rigidity of the structure, and the presence of electron-donating or electron-withdrawing substituents. chempep.com Generally, the introduction of a heavy atom like chlorine can enhance intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. libretexts.org
Table 2: Reported Absorption Maxima for Substituted Phthaloperinone Dyes
| Substituent on Naphthalic Anhydride (B1165640) Moiety | (nm) |
|---|---|
| Unsubstituted | ~400-450 |
| 4-Chloro | ~400-450 |
| 4-Bromo | ~400-450 |
| 3-Nitro | ~400-450 |
| 4-Nitro | ~400-450 |
Data sourced from a study on novel phthaloperinone dyes containing an anthraquinone (B42736) moiety. koreascience.kr
Structural Features Governing Interactions with Biological Receptors, such as AhR Activation
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that can be modulated by a wide range of structurally diverse compounds. mdpi.comnih.gov While there is no specific research directly linking this compound to AhR activation, we can infer potential interactions based on the general structural features of known AhR ligands.
AhR ligands are typically hydrophobic and planar, features that are present in the core structure of 12H-phthaloperin-12-one. The presence and position of substituents can significantly affect the binding affinity and whether the compound acts as an agonist or an antagonist. For example, flavonoids, which are also heterocyclic compounds, have been shown to modulate AhR activity, with their effects being structure- and dose-dependent. mdpi.comnih.gov
The introduction of a chlorine atom onto the phthaloperinone scaffold would increase its lipophilicity, a property often associated with enhanced binding to hydrophobic pockets in receptors like AhR. The electronic changes induced by the chlorine could also influence the specific interactions with amino acid residues in the AhR binding pocket. However, without experimental data, it is difficult to predict whether this compound would act as an agonist, antagonist, or have no effect on AhR. Further in vitro and in silico studies would be necessary to determine its potential as an AhR modulator. mdpi.comnih.gov
Future Research Directions and Perspectives in Chloro 12h Phthaloperin 12 One Chemistry
Innovation in Green and Sustainable Synthetic Methodologies
A primary focus for future research will be the development of green and sustainable synthetic routes to Chloro-12H-phthaloperin-12-one. Traditional synthetic methods for heterocyclic compounds often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental concerns. Future methodologies should aim to incorporate the principles of green chemistry, such as:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.
Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste and improve reaction efficiency. This could include biocatalysis, photocatalysis, or the use of novel metal-organic frameworks (MOFs) as catalysts.
Benign Solvents: Exploring the use of greener solvents like water, supercritical fluids, or ionic liquids to replace volatile organic compounds (VOCs).
Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure to reduce energy consumption.
A significant research gap exists in the eco-friendly synthesis of chloro-phthaloperinones. Future work could focus on direct C-H chlorination of the phthaloperinone scaffold using less hazardous chlorinating agents and catalytic systems, thereby avoiding the use of elemental chlorine.
Exploration of Novel Functional Materials and Devices
Phthaloperinone derivatives are gaining attention for their potential applications in functional materials and electronic devices. cienciavitae.ptcienciavitae.ptsci-meet.comsci-meet.com The introduction of a chlorine atom into the phthaloperinone structure can significantly modulate its electronic and photophysical properties, opening up new avenues for materials science. Future research in this area should include:
Optoelectronic Applications: Investigating the potential of this compound as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research indicates that 12-phthaloperinone derivatives can act as emitter materials in electroluminescent devices. researchgate.netresearchgate.net
Sensing and Imaging: Exploring its use as a fluorescent probe for the detection of specific analytes or for bioimaging applications. The broader class of heterocyclic dyes is known for its utility in these areas. researchgate.netscispace.combaylor.edu
Dye-Sensitized Solar Cells (DSSCs): Assessing its suitability as a sensitizer in DSSCs, a promising technology for low-cost solar energy conversion. rsc.org The electron-withdrawing nature of the chlorine atom could be beneficial for tuning the energy levels of the dye and improving charge transfer processes.
| Potential Application | Key Properties to Investigate |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Quantum Yield, Color Purity |
| Organic Photovoltaics (OPVs) | Light Absorption Spectrum, Charge Carrier Mobility |
| Fluorescent Probes | Selectivity, Sensitivity, Photostability |
| Dye-Sensitized Solar Cells (DSSCs) | Power Conversion Efficiency, Long-term Stability |
Integration with Nanoscience and Supramolecular Chemistry
The convergence of organic chemistry with nanoscience and supramolecular chemistry offers exciting prospects for this compound. The planar structure of the phthaloperinone core is conducive to π-stacking interactions, which can be exploited for the bottom-up fabrication of ordered nanostructures. Future research could explore:
Self-Assembly: Studying the self-assembly of this compound and its derivatives into well-defined supramolecular architectures such as nanofibers, nanotubes, and vesicles. The influence of the chlorine substituent on the packing and morphology of these assemblies will be of particular interest. Phthaloperinone monomers have been shown to influence the formation of π-dimers. acs.org
Nanocomposites: Fabricating hybrid materials by incorporating this compound into polymer matrices or inorganic nanomaterials (e.g., graphene, quantum dots). These composites could exhibit synergistic properties with applications in areas such as energy storage and catalysis.
Molecular Machines: Designing and synthesizing molecular switches and motors based on the phthaloperinone scaffold, where the conformational changes can be triggered by external stimuli such as light or redox processes.
Advanced Computational Design and Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new materials. In the context of Chalo-12H-phthaloperin-12-one, future research should leverage advanced computational techniques to:
Predict Molecular Properties: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic structure, absorption and emission spectra, and other photophysical properties of this compound and its derivatives.
Design Novel Molecules: Using computational screening to design new phthaloperinone-based molecules with tailored properties for specific applications. This can help to prioritize synthetic efforts and reduce the need for extensive trial-and-error experimentation.
Simulate Supramolecular Assembly: Performing molecular dynamics (MD) simulations to understand the self-assembly behavior of this compound and predict the structure of the resulting supramolecular aggregates. Computational studies have been used to understand supramolecular systems, including those involving π-dimers. acs.org
Addressing Environmental Research Gaps related to Chloro-Phthaloperinones
The presence of a chlorine atom in this compound necessitates a thorough investigation of its environmental fate and potential toxicity. Halogenated organic compounds are known to be persistent in the environment and can have adverse ecological effects. researchgate.netresearchgate.net Future research must address these critical environmental questions:
Biodegradability: Assessing the biodegradability of this compound under various environmental conditions (e.g., aerobic and anaerobic). Some halogenated compounds are more readily degraded under anaerobic conditions. mdpi.comgre.ac.uk
Toxicity: Evaluating the ecotoxicity of the compound and its potential degradation products on representative aquatic and terrestrial organisms.
Bioaccumulation: Determining the potential for this compound to bioaccumulate in the food chain.
Remediation Strategies: Developing effective methods for the removal and degradation of chloro-phthaloperinones from contaminated water and soil.
| Environmental Aspect | Research Focus |
| Persistence | Studies on abiotic and biotic degradation pathways. |
| Ecotoxicity | Acute and chronic toxicity tests on various organisms. |
| Bioaccumulation | Measurement of bioconcentration factors in aquatic life. |
| Remediation | Development of advanced oxidation processes or bioremediation techniques. |
Interdisciplinary Opportunities and Collaborative Research
The multifaceted nature of this compound chemistry calls for a highly interdisciplinary and collaborative research approach. Future progress will depend on synergistic efforts from chemists, materials scientists, physicists, biologists, and environmental scientists. Key areas for collaboration include:
Academia-Industry Partnerships: Collaborations between academic research groups and industrial partners will be crucial for translating fundamental discoveries into practical applications and commercial technologies, particularly in the area of dye-sensitized solar cells. rsc.org
International Consortia: Forming international research consortia to tackle the complex challenges associated with the development and environmental assessment of new functional materials.
Open Science Initiatives: Promoting the sharing of data and research findings through open-access publications and databases to accelerate scientific progress.
The diverse applications of heterocyclic dyes in fields from optoelectronics to biomedical imaging inherently foster interdisciplinary research. researchgate.netscispace.combaylor.eduscience.gov The advancement of knowledge surrounding this compound will undoubtedly benefit from such collaborative efforts, as highlighted by various scientific meetings and symposiums. cienciavitae.ptcienciavitae.ptsci-meet.comsci-meet.com
Q & A
Q. What experimental protocols are recommended for synthesizing Chloro-12H-phthaloperin-12-one with high purity?
To achieve high-purity synthesis, use stepwise purification methods such as column chromatography (silica gel, gradient elution) and recrystallization in aprotic solvents. Characterize intermediates via -NMR and HPLC-MS to confirm structural integrity at each stage. Ensure reaction conditions (e.g., temperature, stoichiometry) are rigorously controlled to minimize side products .
Q. Which analytical techniques are most reliable for characterizing this compound?
Combine spectroscopic methods: UV-Vis for electronic properties, -NMR for carbon骨架 analysis, and FT-IR for functional group verification. Pair with chromatographic techniques (e.g., HPLC with diode-array detection) to assess purity (>98%). Cross-validate results with elemental analysis and high-resolution mass spectrometry (HRMS) .
Q. How should researchers design experiments to study the stability of this compound under varying conditions?
Employ accelerated stability testing by exposing the compound to stressors (light, heat, humidity) and monitor degradation via LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and triplicate measurements to ensure statistical validity .
Q. What are the critical parameters for optimizing reaction yields in this compound synthesis?
Key factors include catalyst loading (e.g., palladium-based catalysts for coupling reactions), solvent polarity (DMF or THF for solubility), and reaction time. Use design-of-experiments (DoE) methodologies to identify interactions between variables and optimize conditions systematically .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
Perform comparative analysis using advanced techniques like 2D NMR (COSY, NOESY) to resolve signal overlap. Validate ambiguous results with computational simulations (DFT for NMR chemical shift prediction) and cross-check with single-crystal X-ray diffraction data. Publish raw datasets in supplementary materials for peer validation .
Q. What computational approaches are effective in modeling the photodynamic activity of this compound?
Use density functional theory (DFT) to calculate excited-state properties and electron transfer pathways. Validate with time-resolved fluorescence spectroscopy. Incorporate molecular docking studies to assess interactions with biological targets (e.g., DNA or proteins). Ensure alignment between computational predictions and experimental IC values .
Q. How should researchers address discrepancies between experimental and theoretical data for this compound’s reactivity?
Re-evaluate assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation). Conduct kinetic isotope effect (KIE) studies to probe reaction mechanisms. Compare results with analogous compounds to identify structural or electronic outliers. Document methodological limitations in the discussion section .
Q. What strategies improve the reproducibility of this compound’s biological activity assays?
Standardize assay conditions: cell line passage number, serum-free media, and incubation time. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal assays (e.g., apoptosis markers via flow cytometry). Share detailed protocols in open-access repositories to facilitate cross-lab validation .
Methodological Guidelines
- Data Interpretation : Use multivariate analysis (PCA, clustering) to identify patterns in large datasets. Address outliers through Grubbs’ test or robust statistical methods .
- Literature Integration : Conduct systematic reviews using PRISMA frameworks to synthesize existing evidence. Prioritize primary sources and preprints for up-to-date findings .
- Ethical Reporting : Disclose conflicts of interest and raw data availability. Follow IUPAC nomenclature and journal-specific formatting (e.g., Beilstein guidelines for experimental sections) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
